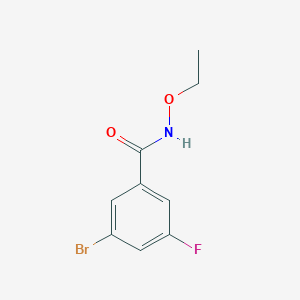

3-bromo-N-ethoxy-5-fluorobenzamide

Description

3-Bromo-N-ethoxy-5-fluorobenzamide is a halogenated benzamide derivative characterized by a benzamide backbone substituted with bromine at position 3, an ethoxy group attached to the amide nitrogen, and fluorine at position 4. Its structural features, including electron-withdrawing halogens (Br, F) and the ethoxy group, influence its reactivity, solubility, and intermolecular interactions, making it a candidate for crystallographic studies and structure-activity relationship (SAR) analyses .

Properties

Molecular Formula |

C9H9BrFNO2 |

|---|---|

Molecular Weight |

262.08 g/mol |

IUPAC Name |

3-bromo-N-ethoxy-5-fluorobenzamide |

InChI |

InChI=1S/C9H9BrFNO2/c1-2-14-12-9(13)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3,(H,12,13) |

InChI Key |

HDYPXAIWZIKYCI-UHFFFAOYSA-N |

Canonical SMILES |

CCONC(=O)C1=CC(=CC(=C1)Br)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-ethoxy-5-fluorobenzamide typically involves the following steps:

Ethoxylation: The ethoxy group can be introduced via a nucleophilic substitution reaction, where an ethoxide ion (C2H5O-) reacts with the brominated benzene derivative.

Fluorination: The fluorine atom is introduced through a nucleophilic aromatic substitution reaction using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF).

Amidation: The final step involves the formation of the amide bond by reacting the substituted benzene derivative with an appropriate amine under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-ethoxy-5-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of corresponding amines or alcohols.

Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

Substitution: Potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Carboxylic acids, aldehydes, or ketones.

Reduction: Amines or alcohols.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-bromo-N-ethoxy-5-fluorobenzamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

Materials Science: The compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Biological Studies: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions and enzyme kinetics.

Industrial Applications: The compound can be employed in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-N-ethoxy-5-fluorobenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine, ethoxy, and fluorine substituents can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 3-bromo-N-ethoxy-5-fluorobenzamide, a comparative analysis with analogous benzamide derivatives is provided below.

Structural and Functional Implications

*Calculated based on structural formulas.

Crystallographic and Computational Insights

- Crystallography : The SHELX software suite () is widely used for refining small-molecule structures, including halogenated benzamides. The bromine atom in this compound may facilitate heavy-atom phasing in crystallography, a technique less applicable to lighter analogs like the furan derivative .

Biological Activity

3-Bromo-N-ethoxy-5-fluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H10BrFNO2

- Molecular Weight : 276.1 g/mol

- IUPAC Name : this compound

This compound exhibits several biological activities, primarily through its interaction with various molecular targets. The compound is believed to interfere with specific enzyme pathways, leading to altered cellular functions.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes that are crucial for cellular proliferation and survival.

- Receptor Modulation : The compound may act as a modulator of specific receptors, influencing signaling pathways involved in cell growth and apoptosis.

Biological Activities

Research indicates that this compound possesses a variety of biological activities:

- Anticancer Activity : Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, suggesting potential as an anticancer agent.

- Anti-inflammatory Properties : It has been observed to reduce inflammation in preclinical models, indicating its potential use in treating inflammatory diseases.

- Antimicrobial Effects : Preliminary studies suggest that it may exhibit antimicrobial properties against certain bacterial strains.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cancer cell growth | |

| Anti-inflammatory | Reduction in inflammatory markers | |

| Antimicrobial | Activity against specific bacteria |

Case Study 1: Anticancer Activity

In a study conducted on various human cancer cell lines, this compound was found to significantly reduce cell viability at concentrations as low as 10 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Anti-inflammatory Effects

A model of acute inflammation was used to assess the anti-inflammatory properties of the compound. Results showed a significant decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) when treated with this compound, highlighting its potential therapeutic role in inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.